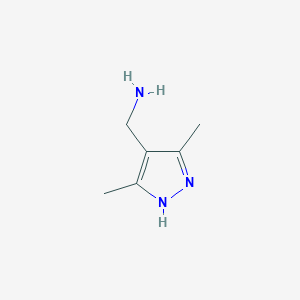

(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine

Descripción

Propiedades

IUPAC Name |

(3,5-dimethyl-1H-pyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-4-6(3-7)5(2)9-8-4/h3,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVZLKBKPGYLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341389 | |

| Record name | 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518064-16-9 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518064-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formylation of 3,5-Dimethylpyrazole to 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde

A common precursor to the aminomethyl derivative is the corresponding 4-formyl pyrazole. The formylation is generally achieved by the Vilsmeier-Haack reaction , which involves the reaction of 3,5-dimethyl-1H-pyrazole with a Vilsmeier reagent generated in situ from phosphoryl chloride (POCl3) and dimethylformamide (DMF).

Reduction of the Formyl Group to Hydroxymethyl Intermediate

The aldehyde group at the 4-position can be reduced to a hydroxymethyl group (-CH2OH) using mild reducing agents such as sodium borohydride (NaBH4). This step is crucial as it prepares the intermediate for subsequent amination.

Conversion of Hydroxymethyl to Aminomethyl Group

The hydroxymethyl intermediate is then converted to the aminomethyl derivative by substitution of the hydroxyl group with an amino group. This can be achieved by:

Method A: Direct amination

- Treatment with ammonia or ammonium salts under pressure or elevated temperature to substitute the hydroxyl group with an amino group.

- This method may require activation of the hydroxyl group (e.g., conversion to a better leaving group such as a tosylate or halide).

Method B: Halogenation followed by amination

Alternative Direct Aminomethylation

Some literature reports direct aminomethylation of the pyrazole ring at the 4-position using formaldehyde and ammonia or amines under reductive amination conditions. However, this method is less common for 3,5-dimethyl-substituted pyrazoles due to steric hindrance and regioselectivity issues.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 3,5-Dimethyl-1H-pyrazole | POCl3/DMF, 90–120 °C | 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack formylation |

| 2 | 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | NaBH4, MeOH, 0–25 °C | (3,5-Dimethyl-1H-pyrazol-4-yl)methanol | Reduction of aldehyde to alcohol |

| 3a | (3,5-Dimethyl-1H-pyrazol-4-yl)methanol | SOCl2 or PBr3 | Halomethyl intermediate | Activation of hydroxyl group |

| 3b | Halomethyl intermediate | NH3 or ammonium salts | This compound | Nucleophilic substitution to amine |

Research Findings and Considerations

The Vilsmeier-Haack reaction is the most reliable method for introducing the formyl group at the 4-position of 3,5-dimethylpyrazole, despite some challenges with regioselectivity and side reactions at the nitrogen atom.

The formyl intermediate is sensitive to basic hydrolysis and requires careful purification and handling to avoid decomposition.

Reduction of the aldehyde to the alcohol is straightforward and high-yielding under mild conditions.

Conversion of the hydroxymethyl group to the aminomethyl group is typically achieved via halogenation followed by nucleophilic substitution, which provides better control and yields compared to direct amination.

Alternative synthetic routes involving direct amination or reductive amination are less documented for this specific compound, likely due to steric and electronic factors.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine can undergo oxidation reactions to form corresponding oxides or imines.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Formation of imines or oxides.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

The compound features a pyrazole ring with two methyl groups at positions 3 and 5, enhancing its lipophilicity and reactivity. Its chemical structure allows it to participate in various reactions:

- Oxidation: Can form oxides or imines using agents like hydrogen peroxide.

- Reduction: Can be reduced to form various derivatives with reducing agents such as lithium aluminum hydride.

- Substitution: Engages in nucleophilic substitutions with reagents like alkyl halides.

Chemistry

Catalysis:

The compound acts as a ligand in coordination chemistry, forming metal complexes that serve as catalysts in chemical reactions. Its ability to stabilize metal ions enhances catalytic efficiency in processes such as hydrogenation and oxidation.

Biology

Enzyme Inhibition:

Research indicates that (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine can inhibit specific enzymes, notably cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. This inhibition suggests potential applications in cancer therapy.

Antimicrobial Activity:

The compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus. It has been proposed as an antibiotic adjuvant to enhance the efficacy of existing antibiotics against resistant strains.

Medicine

Drug Development:

This compound is being explored for its potential use in pharmaceuticals. It serves as a scaffold for designing new drugs with improved efficacy and reduced side effects. Its derivatives have shown significant antiproliferative effects against cancer cell lines.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound significantly reduced mTORC1 activity and induced autophagy in cancer cells, indicating its potential as an anticancer agent .

Material Science

The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for developing materials with enhanced stability and functionality.

Biological Activities

Research highlights the following biological activities associated with this compound:

Mecanismo De Acción

The mechanism of action of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the metabolic pathways in which these enzymes are involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Key Takeaways

- Substituent Effects : Alkyl or aryl groups at the pyrazole 1-position enhance lipophilicity and steric effects, while polar groups (e.g., methanesulfonate) improve solubility.

- Functionalization Potential: The methanamine group allows for derivatization into sulfonamides, diazenyl compounds, and heterocyclic hybrids.

- Salt Forms : Dihydrochloride salts are preferred for aqueous solubility in drug development, whereas free bases are used in organic synthesis.

Actividad Biológica

(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine is a heterocyclic compound notable for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry, supported by relevant case studies and research findings.

Structure and Properties

The compound features a pyrazole ring with two methyl groups at positions 3 and 5, enhancing its lipophilicity and reactivity. This structural configuration contributes to its stability and interaction with various biological targets. The hydrochloride form of the compound improves its solubility, making it suitable for biological applications.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The presence of the pyrazole ring facilitates hydrogen bonding and hydrophobic interactions, crucial for modulating enzyme activity. The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an essential regulator in cell cycle progression, indicating its potential as an anticancer agent.

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities:

- Anticancer Activity : Derivatives of this compound have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides were found to reduce mTORC1 activity and induce autophagy in cancer cells .

- Antimicrobial Properties : The compound has shown efficacy against bacterial strains including Staphylococcus aureus and has been suggested as an antibiotic adjuvant that enhances the effectiveness of existing antibiotics against resistant strains.

- Antioxidant and Anti-inflammatory Effects : Molecular docking studies have indicated strong antioxidant properties, which may contribute to its anti-inflammatory effects .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticancer, Antimicrobial | CDK2 inhibition, mTORC1 modulation |

| (3-Methyl-1H-pyrazol-5-yl)methanamine | Antiviral, Antifungal | Unknown |

| (3,5-Dimethylisoxazol-4-yl)methanamine | Antiproliferative | Unknown |

The presence of dimethyl groups in this compound enhances its biological activity compared to simpler pyrazoles or isoxazoles .

Case Studies

- Anticancer Research : A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides reported submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. These compounds increased basal autophagy but disrupted autophagic flux under starvation conditions, suggesting a novel mechanism for targeting cancer cells under metabolic stress .

- Antimicrobial Efficacy : Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant strains like Acinetobacter baumannii. This highlights the potential for developing new therapeutic agents from this compound.

Q & A

Q. How can this compound derivatives be screened for GPCR modulation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.